

Fosigotifator and the Integrated Stress Response Pathway: A Technical Guide

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Compound of Interest		
Compound Name:	ABBV-CLS-7262	
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Executive Summary

Fosigotifator (also known as ABBV-CLS-7262) is an experimental small-molecule activator of the eukaryotic initiation factor 2B (eIF2B) designed to modulate the Integrated Stress Response (ISR) pathway. Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator has been investigated as a potential therapeutic for neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease. The primary mechanism of action of fosigotifator is to enhance the activity of eIF2B, a critical guanine nucleotide exchange factor, thereby attenuating the downstream effects of ISR activation and restoring protein synthesis. Despite a promising preclinical profile, fosigotifator did not meet its primary endpoint in a Phase 2/3 clinical trial for ALS. This guide provides a comprehensive technical overview of fosigotifator, its role in the ISR pathway, and the methodologies used to study its effects.

Introduction to the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate in response to a variety of stress conditions, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress. Central to the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2 α). This



phosphorylation event is catalyzed by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.

Phosphorylated eIF2 α (p-eIF2 α) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF). This inhibition leads to a global reduction in protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is enhanced under these conditions. ATF4, a transcription factor, then drives the expression of a suite of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis, such as C/EBP homologous protein (CHOP). While acute activation of the ISR is a pro-survival mechanism, chronic activation can contribute to cellular dysfunction and death, and has been implicated in the pathogenesis of several neurodegenerative diseases.

Fosigotifator: A Modulator of the ISR

Fosigotifator is a novel small molecule that acts as a direct activator of eIF2B. By binding to eIF2B, fosigotifator is believed to stabilize the protein complex and enhance its GEF activity, even in the presence of inhibitory p-eIF2 α . This mechanism of action aims to counteract the effects of chronic ISR activation, thereby restoring global protein synthesis and mitigating the detrimental downstream consequences.

Preclinical and Clinical Development

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding eIF2B subunits, showed that fosigotifator could blunt the persistent ISR in the brain and spinal cord and rescue motor deficits.[1]

In clinical trials, fosigotifator has been evaluated for ALS and VWM. The Phase 2/3 HEALEY ALS Platform Trial, however, announced in January 2025 that fosigotifator did not meet its primary endpoint of slowing disease progression.[2][3] Despite this setback, further analyses of biomarker data are ongoing.[2]

Quantitative Data



As of the latest available public information, specific quantitative data for fosigotifator, such as IC50, EC50, and Ki values, have not been disclosed in peer-reviewed publications or publicly accessible databases. The following table summarizes the key characteristics of fosigotifator based on available information.

Parameter	Value/Description	Source
Compound Name	Fosigotifator	[1]
Alias	ABBV-CLS-7262	[1]
Target	Eukaryotic initiation factor 2B (eIF2B)	[2]
Mechanism of Action	Activator of eIF2B	[2]
Therapeutic Area	Neurodegenerative Diseases	[2]
Clinical Status (ALS)	Phase 2/3 (Failed to meet primary endpoint)	[2][3]
Clinical Status (VWM)	Phase 1b/2	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of fosigotifator are not publicly available. However, based on the known mechanism of action and the nature of the ISR pathway, the following are representative methodologies that would be employed to assess the activity of an eIF2B activator.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of fluorescence decay indicates enhanced GEF activity.



Materials:

- Purified recombinant eIF2 and eIF2B proteins
- BODIPY-FL-GDP
- GTP
- Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
- Test compound (fosigotifator)
- Microplate reader with fluorescence detection capabilities

Protocol:

- Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.
- Removal of unbound BODIPY-FL-GDP: Use a desalting column or similar method to remove unbound fluorescent nucleotide.
- Assay Setup: In a microplate, combine the assay buffer, purified eIF2B, and the test compound at various concentrations.
- Initiation of Reaction: Add the eIF2-BODIPY-FL-GDP complex to the wells to initiate the exchange reaction.
- GTP Chase: Immediately add a large excess of unlabeled GTP.
- Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a microplate reader.
- Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the test compound. Plot the rates against the compound concentration to determine the EC50 value.



Western Blot Analysis of ISR Markers (p-eIF2α, ATF4, CHOP)

This method is used to determine the effect of the compound on the phosphorylation status of $eIF2\alpha$ and the expression levels of downstream ISR effectors, ATF4 and CHOP, in a cellular context.

Principle: Cells are treated with a stressor to induce the ISR in the presence or absence of the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with specific antibodies to detect the proteins of interest.

Materials:

- Cell line of interest (e.g., a neuronal cell line)
- Cell culture medium and supplements
- ISR-inducing agent (e.g., thapsigargin for ER stress, sodium arsenite for oxidative stress)
- Test compound (fosigotifator)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

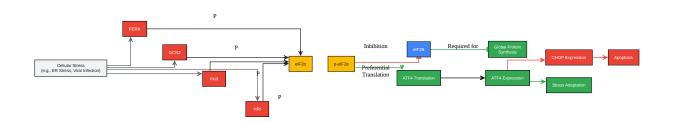
Protocol:

- Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the ISR-inducing agent with or without various concentrations of the test compound for a specified duration.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.
- Western Blotting: Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Add ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of p-eIF2 α to total eIF2 α , and ATF4 and CHOP to the loading control.

Signaling Pathways and Visualizations

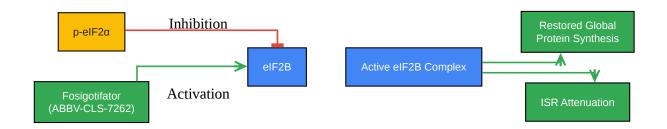
The following diagrams illustrate the Integrated Stress Response pathway and the proposed mechanism of action of fosigotifator.





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The Integrated Stress Response (ISR) Pathway.



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Proposed Mechanism of Action of Fosigotifator.

Conclusion

Fosigotifator represents a targeted approach to modulating the Integrated Stress Response pathway by directly activating eIF2B. While the clinical trial results in ALS have been disappointing, the compound's mechanism of action and preclinical data suggest that targeting the ISR remains a viable strategy for neurodegenerative and other diseases characterized by chronic cellular stress. Further research and the public dissemination of detailed preclinical and



clinical data will be crucial for a comprehensive understanding of fosigotifator's therapeutic potential and for guiding the future development of ISR modulators. The information provided in this guide serves as a technical overview based on publicly available data and is intended to support the research and drug development community in their efforts to understand and target the Integrated Stress Response.

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